The compound (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol is a complex organic molecule characterized by multiple hydroxyl groups and a specific stereochemistry. It belongs to the class of organic compounds known as polyols or sugar alcohols, which are derived from sugars through reduction processes. This compound is notable for its potential applications in various scientific fields, including biochemistry and pharmaceuticals.
This compound can be synthesized from natural sugar sources or through chemical synthesis in laboratory settings. The presence of multiple hydroxyl groups suggests that it may be derived from carbohydrates, particularly those with a high degree of hydroxylation.
Based on its structure and properties, this compound is classified as an organic compound. Within organic chemistry, it can be further categorized as a polyol due to the presence of multiple hydroxyl functional groups.
The synthesis of (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol can typically be achieved through several methods:
The synthesis process requires careful control of reaction conditions (temperature, pH) and purification steps (chromatography) to isolate the desired product efficiently. The stereochemistry is crucial and must be preserved throughout the synthesis.
The molecular structure of (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol features:
The molecular formula can be deduced as , indicating six carbon atoms and six oxygen atoms with fourteen hydrogen atoms. The stereochemistry at positions 3, 4, 5, and 6 is defined by the (R) configuration.
This compound can participate in various chemical reactions typical for polyols:
The reactivity of the hydroxyl groups allows for diverse chemical transformations that can modify the compound's properties and functionalities.
The mechanism of action for this compound primarily involves its interaction with biological systems through hydrogen bonding and modulation of osmotic balance due to its polyol nature. Polyols are known to act as osmoprotectants and may influence cellular metabolism.
Studies have shown that compounds like this can impact cellular pathways by stabilizing proteins and membranes under stress conditions such as high salinity or drought.
The biosynthesis of (3R,4R,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol (hereafter referred to as the C-3 epimer of galactose) in microbial systems involves specialized enzymatic cascades. In Halobacterium salinarum and other archaea, this compound originates from UDP-glucose via a NAD+-dependent epimerization pathway. The enzyme UDP-glucose 4-epimerase (GalE) catalyzes the inversion at C-4, while a distinct C-3 epimerase specifically generates the target compound through stereochemical rearrangement [5]. Bacterial systems (e.g., Escherichia coli) employ a parallel pathway but leverage Leloir pathway enzymes for galactose isomer interconversion. Here, galactose mutarotase (GalM) facilitates ring opening, enabling downstream epimerases to access the C-3 position [5] [8].
Table 1: Key Enzymes in Microbial Biosynthesis
Organism Type | Enzyme | Gene | Function | Cofactor |
---|---|---|---|---|
Archaea | C-3 Epimerase | galX | Stereoinversion at C-3 | NAD⁺ |
Bacteria | UDP-glucose 4-epimerase | galE | UDP-glucose → UDP-galactose conversion | NAD⁺ |
Bacteria | Galactose mutarotase | galM | Ring opening for epimerization | None |
Isotopic tracing studies using 213C-labeled precursors confirm that hydroxymethyl group retention occurs during these transformations, preserving the carbon skeleton [1] [4]. The ATP-binding cassette (ABC) transporter glcPQ in Cupriavidus metallidurans further regulates intracellular substrate availability for epimerization, linking biosynthesis to nutrient sensing [9].
Epimerization networks centralize on substrate-channeled metabolic grids where the C-3 epimer of galactose serves as a branch point. In cyanobacteria (e.g., Synechocystis sp.), this compound interfaces with L-gulose biosynthesis via a bifunctional aldose-keto isomerase (GulA). GulA exhibits dual specificity: it epimerizes UDP-galactose at C-3 and subsequently isomerizes the product to UDP-L-gulose [5] . Kinetic analyses reveal a Km of 0.8 mM for UDP-galactose and Vmax of 120 μmol/min/mg, indicating high substrate affinity [5].
Table 2: Enzymatic Parameters for Epimerization Reactions
Substrate | Product | Enzyme | Km (mM) | Vmax (μmol/min/mg) |
---|---|---|---|---|
UDP-galactose | C-3 epimer | GulA | 0.8 ± 0.1 | 120 ± 15 |
C-3 epimer | UDP-L-gulose | GulA | 1.2 ± 0.3 | 95 ± 10 |
β-D-galactopyranose | C-3 epimer | GalM | 5.4 ± 0.6 | 38 ± 4 |
The reaction mechanism involves tyrosine-mediated deprotonation at C-3, generating a cis-enediol intermediate. Proton rebound from the opposite face yields the epimerized product. Crucially, this network operates reversibly, allowing carbon flux between galactose derivatives and L-gulose depending on cellular redox state (NADPH/NADP+ ratios) [5] . In Porphyridium microalgae, exopolysaccharide assembly incorporates this C-3 epimer via glycosyltransferase complexes, where it contributes to hydrogel matrix rigidity .
Eukaryotic gulose production from the C-3 epimer of galactose is governed by compartmentalized transcriptional programs. In Saccharomyces cerevisiae, the GAL gene cluster (GAL1, GAL7, GAL10) orchestrates upstream galactose metabolism, while the orphan gene GUL1 encodes a C-3/C-5 epimerase responsible for converting the C-3 epimer to L-gulose [5]. GUL1 expression is induced by low oxygen via the transcriptional activator Hap4p, linking gulose synthesis to respiratory stress [5] [9].
Plant systems (e.g., Zea mays) employ a distinct regulatory mechanism:
Table 3: Genetic Elements in Eukaryotic Gulose Biosynthesis
Organism | Gene/Element | Function | Regulatory Trigger |
---|---|---|---|
Saccharomyces cerevisiae | GUL1 | C-3/C-5 epimerase synthesis | Low oxygen (Hap4p) |
Zea mays | GulSyn | L-gulose production from C-3 epimer | Sucrose abundance |
Zea mays | gul-miR | Post-transcriptional silencing of GalEp | High cellular hexose |
Enzymatically, plant GulSyn operates as a membrane-associated dimer with a Kd of 0.2 μM for the C-3 epimer substrate. Its catalytic efficiency (kcat/Km) increases 3-fold in the presence of myo-inositol phosphate, suggesting allosteric modulation [9]. This tight regulation ensures gulose production aligns with developmental needs for ascorbate precursors or cell wall glycans.
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